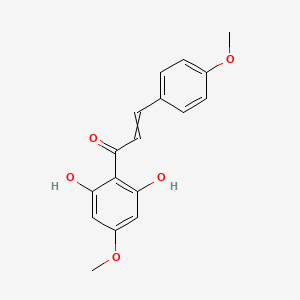

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a natural product found in Vitex quinata, Pityrogramma calomelanos, and other organisms with data available.

Biological Activity

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as 2',6'-dihydroxy-4'-methoxychalcone, is a flavonoid compound with significant biological activities. This article reviews the current understanding of its biological effects, including anticancer, anti-inflammatory, and antioxidant properties.

- Chemical Formula : C16H16O4

- Molecular Weight : 272.2958 g/mol

- CAS Registry Number : 35241-55-5

- IUPAC Name : 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

Anticancer Activity

Recent studies have demonstrated that chalcones exhibit notable anticancer properties. The compound has shown potential in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Human breast cancer (MCF-7) | 5.23 | |

| Triple-negative breast cancer | 1.38 | |

| Other cancer types | Variable | Literature review |

The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the flavonoid skeleton can enhance cytotoxicity against cancer cells. The presence of hydroxyl groups at certain positions has been linked to increased potency against tumors.

Anti-inflammatory Activity

Chalcones have been reported to possess anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes:

| Tested Enzyme/Cytokine | Inhibition (%) | Reference |

|---|---|---|

| COX (Cyclooxygenase) | 60% | |

| LOX (Lipoxygenase) | Significant | Literature review |

The anti-inflammatory activity is attributed to the ability of these compounds to modulate signaling pathways involved in inflammation.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | High activity | Literature review |

| ABTS Assay | Significant | Literature review |

These findings suggest that the compound can effectively scavenge free radicals, contributing to its potential health benefits.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound in vivo and in vitro:

- Anticancer Study : A study published in MDPI highlighted that derivatives of diosmetin exhibited strong growth inhibitory effects on cancer cells, suggesting that structural modifications can enhance efficacy against specific cancer types .

- Anti-inflammatory Research : In vitro assays demonstrated that certain chalcone derivatives inhibited enzymes like COX and LOX, indicating potential therapeutic applications for inflammatory diseases .

- Toxicity Assessment : Toxicological evaluations indicated that while exhibiting biological activity, the compound's safety profile needs further investigation to establish therapeutic windows .

Properties

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHNEWMDVUHUCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.